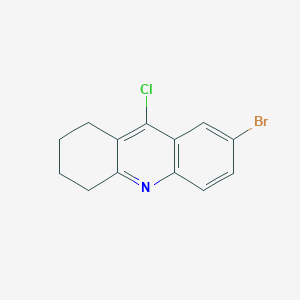
7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic compound known for its wide range of biological and pharmacological activities. Acridine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and antimalarial properties
准备方法
The synthesis of 7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine typically involves the following steps:
Starting Material: The synthesis begins with acridine hydrazide, which is prepared through the interaction between cyclohexanone and anthranilic acid.
Chlorination: The product is then chlorinated to introduce the chlorine atom at the 9th position.
Bromination: Finally, bromination is carried out to introduce the bromine atom at the 7th position.
化学反应分析
7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Intercalation: Due to its planar structure, it can intercalate into DNA, affecting biological processes.
Common reagents used in these reactions include hydrazine hydrate for substitution and various oxidizing and reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine has several scientific research applications:
作用机制
The mechanism of action of 7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine involves its ability to intercalate into DNA. This intercalation disrupts the helical structure of DNA, affecting processes such as replication and transcription . The compound may also interact with enzymes involved in DNA repair and synthesis, further influencing cellular functions .
相似化合物的比较
Similar compounds to 7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine include other acridine derivatives such as:
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use in treating Alzheimer’s disease.
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid: Another derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its chemical reactivity and biological activity compared to other acridine derivatives .
生物活性
7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings.
This compound is characterized by its unique bicyclic structure that includes both bromine and chlorine substituents. The molecular formula is C14H12BrClN with a molecular weight of approximately 319.61 g/mol. The presence of these halogen atoms enhances the compound's reactivity and biological interactions.
1. DNA Intercalation
One of the primary mechanisms through which this compound exerts its biological effects is through DNA intercalation . The planar structure of the compound allows it to insert between DNA base pairs, which can lead to:
- Disruption of DNA replication : By unwinding the helical structure, it may inhibit the activity of topoisomerases and other enzymes involved in DNA synthesis.
- Anticancer properties : Research indicates that compounds capable of intercalating DNA can exhibit cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell division .
2. Acetylcholinesterase Inhibition
This compound has also been studied for its role as an acetylcholinesterase (AChE) inhibitor . AChE is crucial for breaking down acetylcholine in synaptic clefts. Inhibition of this enzyme can lead to:
- Increased acetylcholine levels : This mechanism is particularly relevant in neurodegenerative diseases like Alzheimer's disease where cholinergic signaling is impaired .
- Neuroprotective effects : By enhancing cholinergic transmission, the compound may help in alleviating symptoms associated with cognitive decline .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Assays :
- Neurotoxicity Assessments :
- Structure-Activity Relationship (SAR) :
Comparative Analysis
The following table summarizes key structural analogs and their biological activities relative to this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine and chlorine substituents | AChE inhibition; DNA intercalation |
| 1,2,3,4-Tetrahydroacridine | No halogen substituents | Lower reactivity; less cytotoxicity |
| 9-Amino-1,2,3,4-tetrahydroacridine | Amino group instead of halogens | Different binding properties; potential neuroactivity |
| 7-Chloro-1,2,3,4-tetrahydroacridine | Chlorine only | Similar AChE inhibition but varied efficacy |
属性
CAS 编号 |
53618-67-0 |
|---|---|
分子式 |
C13H11BrClN |
分子量 |
296.59 g/mol |
IUPAC 名称 |
7-bromo-9-chloro-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C13H11BrClN/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2 |
InChI 键 |
FWXKWFZGTZTXME-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















